Technical Whitepaper: 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Advanced SDHI Drug Design
Technical Whitepaper: 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Advanced SDHI Drug Design
Executive Summary
In the landscape of modern agrochemical and pharmaceutical development, the rational design of targeted inhibitors relies heavily on highly specialized heterocyclic building blocks. 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1694879-46-3) has emerged as a critical intermediate in the synthesis of next-generation Succinate Dehydrogenase Inhibitors (SDHIs). This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic rationale in drug design, and advanced synthetic workflows for its application in library synthesis.
Physicochemical Profiling & Commercial Sourcing
Before integrating this building block into a synthetic pipeline, it is crucial to understand its core properties. The 5-fluoro and 1-isopropyl substitutions uniquely define its reactivity and downstream biological efficacy.
Table 1: Physicochemical and Registry Data
| Parameter | Specification |
| IUPAC Name | 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
| CAS Registry Number | 1694879-46-3 |
| Molecular Formula | C7H9FN2O |
| Molecular Weight | 156.16 g/mol |
| Common Synonyms | 5-Fluoro-1-isopropyl-1H-pyrazole-4-carbaldehyde |
| Key Structural Features | C5-Fluoro substitution, N1-isopropyl lipophilic anchor |
Sourcing & Supply Chain: High-purity sourcing of this intermediate is critical to prevent downstream purification bottlenecks, particularly avoiding unfluorinated or des-isopropyl impurities. Verified global suppliers for CAS 1694879-46-3 include1[1], 2[2], and 3[3].
Mechanistic Rationale: The 5-Fluoro-Pyrazole Scaffold
Pyrazole-4-carboxamides represent the most commercially successful class of Succinate Dehydrogenase Inhibitors (SDHIs), widely deployed as potent fungicides and explored in oncology 4[4]. These compounds exert their biological effect by binding to the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial electron transport chain, effectively halting cellular respiration.
The selection of the 5-fluoro-1-(propan-2-yl)-1H-pyrazole core is highly deliberate:
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Electronic Modulation (5-Fluoro): The highly electronegative fluorine atom withdraws electron density from the pyrazole ring. This modulates the pKa of the adjacent carboxamide, strengthening its hydrogen-bond donor capacity when interacting with key tyrosine and tryptophan residues in the SDH active site[4]. Furthermore, the C-F bond increases metabolic stability against cytochrome P450-mediated oxidation.
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Lipophilic Anchor (1-Isopropyl): Compared to a simple methyl group, the isopropyl moiety increases the overall lipophilicity (LogP) and steric bulk of the molecule. This enhances membrane permeability, allowing the active molecule to efficiently penetrate thick fungal cell walls or target cell membranes.
Mechanism of Action: SDHI blockade of Complex II in the mitochondrial respiratory chain.
Advanced Synthetic Workflow: Direct Oxidative Amidation
Traditionally, converting a pyrazole-4-carbaldehyde to a carboxamide requires a two-step sequence: oxidation to the carboxylic acid, followed by activation (e.g., via HATU or oxalyl chloride) and amidation. However, advanced process chemistry utilizes a direct oxidative amidation pathway, significantly improving atom economy and throughput.
Self-Validating Protocol: Direct Oxidative Amidation Reference methodology adapted from 5[5].
Step 1: Reagent Assembly & Initiation
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Action: In a dry reaction vessel, suspend the target amine hydrochloride (0.94 mmol), FeSO4·7H2O (0.26 mmol), and CaCO3 (0.53 mmol) in 0.9 g of anhydrous acetonitrile.
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Causality: FeSO4 acts as a single-electron transfer (SET) catalyst to generate radical species from the oxidant. CaCO3 is selected as a mild, heterogeneous acid scavenger to neutralize the amine hydrochloride without triggering base-catalyzed side reactions (such as aldol condensation of the starting material).
Step 2: Substrate Introduction
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Action: Add 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (0.56 mmol) to the suspension. Heat the mixture to 60 °C under a nitrogen atmosphere.
Step 3: Controlled Oxidation
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Action: Slowly dose an aqueous NaOCl solution (13 wt-%; 0.58 mmol) or tert-Butylhydroperoxide (TBHP) into the heated mixture.
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Causality: The slow addition of the oxidant controls the steady-state concentration of radical intermediates. This prevents the over-oxidation of the aldehyde to the corresponding carboxylic acid and minimizes homocoupling of the amine.
Step 4: Reaction Monitoring & Quenching
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Action: Monitor the reaction via LC-MS. Upon complete consumption of the aldehyde (typically 2-4 hours), quench the reaction with aqueous sodium thiosulfate.
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Causality: Sodium thiosulfate immediately reduces any unreacted hypochlorite or peroxides, preventing oxidative degradation of the newly formed carboxamide product during workup.
Step 5: Isolation
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Action: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Direct oxidative amidation workflow for synthesizing pyrazole-4-carboxamides.
Analytical Validation & Quality Control
Before committing 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde to expensive library synthesis, its structural integrity must be validated through a self-contained analytical check:
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1H NMR (CDCl3): Verify the distinct aldehyde proton singlet at ~9.9 ppm. The pyrazole C3-H will appear as a doublet (due to coupling with the C5-fluorine) around 7.9 ppm. The isopropyl group must show a characteristic septet at ~4.5 ppm and a doublet at ~1.5 ppm.
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19F NMR: A singular peak in the -120 to -130 ppm range confirms the presence of the C5-fluorine.
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Degradation Check: The appearance of a broad peak at ~11-12 ppm in 1H NMR indicates premature oxidation of the starting material to the corresponding carboxylic acid, requiring repurification prior to coupling.
Conclusion
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1694879-46-3) is far more than a simple building block; it is a rationally designed scaffold that imparts critical pharmacodynamic and pharmacokinetic properties to SDHI molecules. By leveraging advanced synthetic methodologies like direct oxidative amidation, discovery chemists can rapidly translate this intermediate into high-value therapeutic and agrochemical libraries.
References
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Accela ChemBio - 1694879-46-3, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Product Page.1
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ChemicalBook - 1694879-46-3 CAS Manufactory Suppliers.2
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BLD Pharm - 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Product Page.3
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Google Patents (Bayer CropScience) - WO2015032859A1: Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.5
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ACS Publications (Journal of Agricultural and Food Chemistry) - Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates.4
Sources
- 1. 1694879-46-3,5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1694879-46-3 CAS Manufactory [m.chemicalbook.com]
- 3. 1702499-28-2|(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
